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Compound of Interest

Compound Name: 2-Benzothiophen-1-ylboronic acid

Cat. No.: B14058077

Get Quote

In the landscape of medicinal chemistry and organic synthesis, precision in molecular

architecture is paramount. This guide focuses on the chemical structure, properties, and

applications of Benzo[b]thiophen-2-ylboronic acid (CAS No. 98437-23-1). It is important to

address a common point of ambiguity in its nomenclature. While the user query specified "2-
Benzothiophen-1-ylboronic acid," the overwhelmingly prevalent and synthetically crucial

compound in scientific literature is the 2-yl isomer. The systematic IUPAC name is (1-

benzothiophen-2-yl)boronic acid, but it is most commonly referred to as Benzo[b]thiophen-2-

ylboronic acid.[1][2][3][4] This document will comprehensively detail this vital compound,

providing researchers, scientists, and drug development professionals with a foundational

understanding of its utility.

The core of this molecule is the benzothiophene scaffold, a heterocyclic motif renowned for its

presence in a wide array of pharmacologically active compounds. The introduction of a boronic

acid functional group at the 2-position transforms this scaffold into a versatile building block,

most notably for palladium-catalyzed cross-coupling reactions.[5] This guide will delve into the

practical aspects of its synthesis, reactivity, and its significant role in the development of novel

therapeutics, particularly as a potent enzyme inhibitor.

Molecular Structure and Physicochemical Profile
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Benzo[b]thiophen-2-ylboronic acid is a stable, white to off-white crystalline solid under standard

conditions.[5] Its structure, featuring a planar benzothiophene ring system fused to a boronic

acid moiety, imparts specific chemical characteristics that are foundational to its synthetic utility.

Chemical Identifiers and Properties
A summary of the key identifiers and physicochemical properties is provided below for quick

reference.

Property Value Reference(s)

CAS Number 98437-23-1 [2]

Molecular Formula C₈H₇BO₂S [2][4]

Molecular Weight 178.02 g/mol [2]

IUPAC Name
(1-benzothiophen-2-yl)boronic

acid
[2][4]

Synonyms
2-Benzothienylboronic acid,

Thianaphthene-2-boronic acid
[1][2]

Appearance
White to almost white

powder/crystal
[5]

Melting Point 256-260 °C [6]

Solubility
Insoluble in water; Soluble in

THF, DMSO
[1][5][7]

InChIKey
YNCYPMUJDDXIRH-

UHFFFAOYSA-N
[2][6]

SMILES
OB(O)C1=CC2=CC=CC=C2S

1
[2][7]

Structural Diagram
Caption: Chemical structure of Benzo[b]thiophen-2-ylboronic acid.
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Spectroscopic Profile
While detailed spectra are best consulted from primary sources, a general overview of

expected spectroscopic features is crucial for characterization.

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the

benzothiophene ring system, typically in the range of 7.0-8.0 ppm. The two hydroxyl protons

of the boronic acid group would appear as a broad singlet, which is exchangeable with D₂O.

¹³C NMR: Signals corresponding to the eight carbon atoms of the benzothiophene core

would be observed. The carbon atom directly bonded to the boron (C2) would have a

characteristic chemical shift.[2]

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching

band for the boronic acid hydroxyl groups (around 3200-3600 cm⁻¹), aromatic C-H stretching

(around 3000-3100 cm⁻¹), and B-O stretching vibrations (around 1300-1400 cm⁻¹).[2]

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the molecular weight of the compound (178.02 g/mol ).

Synthesis and Handling
The synthesis of Benzo[b]thiophen-2-ylboronic acid is well-established, typically involving the

lithiation of the benzothiophene core followed by quenching with a boron electrophile.

Synthetic Workflow Diagram
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Start: Benzo[b]thiophene in THF

Cool to -78 °C

Add n-Butyllithium (n-BuLi)
(Deprotonation at C2)

Warm to Room Temperature
(Stir for 12h)

Cool to -78 °C

Add Trimethyl Borate
(Electrophilic Quench)

Warm to Room Temperature
(Stir for 2h)

Aqueous Acidic Workup
(2N HCl, 0 °C)

Extraction with Ethyl Acetate

Concentration & Filtration

Product: Benzo[b]thiophen-2-ylboronic acid

Click to download full resolution via product page

Caption: General workflow for the synthesis of Benzo[b]thiophen-2-ylboronic acid.
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Detailed Experimental Protocol
The following protocol is a representative synthesis adapted from established literature

procedures.[1]

Materials:

Benzo[b]thiophene

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution)

Trimethyl borate

2N Hydrochloric acid (HCl)

Ethyl acetate

Distilled water

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir

bar, add benzo[b]thiophene and dissolve it in anhydrous THF.

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium

solution dropwise via syringe while maintaining the temperature. The choice of n-BuLi is

critical as it is a strong base capable of selectively deprotonating the C2 position of the

benzothiophene ring, which is the most acidic proton due to the inductive effect of the

adjacent sulfur atom.

Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. Then,

allow the mixture to gradually warm to room temperature and stir for an additional 12 hours.

This ensures the complete formation of the 2-lithiobenzo[b]thiophene intermediate.
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Borylation: Cool the reaction mixture back down to -78 °C. Slowly add trimethyl borate

dropwise. Trimethyl borate acts as the electrophilic source of boron, reacting with the highly

nucleophilic organolithium intermediate.

Reaction Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

Workup and Isolation: Cool the reaction to 0 °C in an ice bath and carefully quench the

reaction by adding 2N HCl. This hydrolyzes the borate ester intermediate to the desired

boronic acid.

Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate and distilled water,

and perform an extraction. Collect the organic layer.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The resulting solid is the crude Benzo[b]thiophen-2-ylboronic acid,

which can be further purified by filtration or recrystallization.

Safety and Handling:

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert

atmosphere.

Store Benzo[b]thiophen-2-ylboronic acid in a cool, dry place. It is incompatible with strong

oxidizing agents.[7] It may exist in equilibrium with its cyclic anhydride (boroxine), which

does not typically affect its reactivity in coupling reactions.

Chemical Reactivity and Synthetic Applications
The synthetic power of Benzo[b]thiophen-2-ylboronic acid stems from the versatility of the

boronic acid group, primarily its role in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-

carbon bonds, allowing for the coupling of the benzothiophene moiety with various aryl,

heteroaryl, or vinyl halides and triflates.

Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle.
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

Transmetalation: The boronic acid is activated by a base (e.g., Na₂CO₃, K₂CO₃) to form a

more nucleophilic boronate species. This species then transfers the benzothiophene group

to the palladium center, displacing the halide. The choice of base is crucial to facilitate this

step without causing decomposition of the starting materials.[8][9]

Reductive Elimination: The two organic groups on the palladium center couple and are

eliminated, forming the new C-C bond of the final product and regenerating the Pd(0)

catalyst.[8][10]

Pd(0)L₂
(Active Catalyst)

Oxidative
Addition
(Ar-X)

L₂Pd(II)(Ar)(X)

Transmetalation
(Base, R-B(OH)₂)

L₂Pd(II)(Ar)(R)

Reductive
Elimination

Product
(Ar-R)

  Regenerates
  Catalyst

Click to download full resolution via product page

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development
The benzothiophene core is a privileged scaffold in medicinal chemistry, and the ability to easily

functionalize it via its boronic acid derivative has made Benzo[b]thiophen-2-ylboronic acid a

valuable intermediate.[5] Its applications include the synthesis of inhibitors for
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phosphodiesterase 4 (PDE4) and 11β-hydroxysteroid dehydrogenase 1 (CYP11B1).[1][7]

However, its most prominent role is as a direct therapeutic agent and a scaffold for potent

enzyme inhibitors.

Broad-Spectrum β-Lactamase Inhibition
One of the most significant threats to global health is the rise of antibiotic-resistant bacteria,

which often produce β-lactamase enzymes that inactivate β-lactam antibiotics like penicillins

and cephalosporins.[11][12] Benzo[b]thiophen-2-ylboronic acid and its derivatives have

emerged as potent, broad-spectrum inhibitors of these enzymes.[13][14]

Mechanism of Inhibition: Boronic acids act as transition-state analogs, mimicking the

tetrahedral intermediate formed during the hydrolysis of the β-lactam ring by the enzyme.[12]

For Serine β-Lactamases (Classes A and C): The boron atom is attacked by the catalytic

serine residue in the enzyme's active site, forming a stable, covalent adduct. This effectively

traps the enzyme, preventing it from hydrolyzing antibiotics.[12]

For Metallo-β-Lactamases (Class B): In these zinc-dependent enzymes, the boronic acid

interacts with the catalytic zinc ions and the hydroxide nucleophile in the active site, forming

a stable tetrahedral intermediate and inhibiting the enzyme.[14][15]

The ability of benzo[b]thiophene-based boronic acids to inhibit both serine- and metallo-β-

lactamases makes them a highly promising scaffold for developing broad-spectrum inhibitors to

be used in combination therapies to restore the efficacy of existing antibiotics.[11][14]
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Caption: Simplified mechanism of serine β-lactamase inhibition.

Conclusion
Benzo[b]thiophen-2-ylboronic acid is more than just a synthetic intermediate; it is a key

enabling tool for modern drug discovery. Its robust synthesis, predictable reactivity in C-C bond

formation, and intrinsic biological activity as a broad-spectrum enzyme inhibitor underscore its

importance. For researchers in medicinal chemistry and organic synthesis, a thorough

understanding of this compound's properties and handling is essential for leveraging its full

potential in creating the next generation of therapeutic agents. This guide serves as a

comprehensive starting point for those endeavors, grounded in established scientific literature

and practical application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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